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Cat. No.: B079887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Iodomethyl methyl ether (IOMM) is a highly reactive and effective methoxymethylating agent

utilized in organic synthesis for the protection of various nucleophilic functional groups. Its

electrophilicity is central to its utility, driving reactions with a broad range of nucleophiles under

mild conditions. This technical guide provides a comprehensive analysis of the electrophilic

nature of iodomethyl methyl ether, including its synthesis, reaction mechanisms, and

qualitative reactivity. While specific quantitative electrophilicity parameters for iodomethyl
methyl ether are not extensively documented in publicly available literature, this guide offers a

comparative analysis based on established principles of physical organic chemistry and data

from analogous compounds. Detailed experimental protocols for its synthesis and application in

O- and N-methoxymethylation are also presented, alongside key safety considerations.

Introduction to the Electrophilicity of Iodomethyl
Methyl Ether
Iodomethyl methyl ether (CH₃OCH₂I) is a member of the haloether family, a class of

compounds recognized for their utility as alkylating agents. The electrophilicity of IOMM is a

consequence of the polarization of the carbon-iodine bond, induced by the electronegativity of

the adjacent ether oxygen and the iodine atom. This polarization renders the methylene carbon

atom electron-deficient and susceptible to attack by nucleophiles.
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The primary mode of reaction for iodomethyl methyl ether is a bimolecular nucleophilic

substitution (Sₙ2) mechanism.[1] Several factors contribute to its high reactivity in these

reactions:

Excellent Leaving Group: The iodide ion (I⁻) is an outstanding leaving group due to its large

size, high polarizability, and the low basicity of its conjugate acid (HI). This facilitates the

cleavage of the C-I bond during the nucleophilic attack.

Steric Accessibility: As a primary halide, the electrophilic carbon in iodomethyl methyl ether
is sterically unhindered, allowing for ready access by a wide range of nucleophiles.

Influence of the Ether Oxygen: The adjacent methoxy group, while not directly participating in

the substitution, influences the electron distribution of the molecule.

These characteristics make iodomethyl methyl ether a more potent methoxymethylating

agent than its chloro-analogue, chloromethyl methyl ether (MOM-Cl), allowing for reactions to

proceed under milder conditions or with less reactive nucleophiles.

Quantitative and Comparative Reactivity Data
A definitive quantitative measure of electrophilicity, such as a Mayr's Electrophilicity Parameter

(E), for iodomethyl methyl ether is not readily available in the surveyed scientific literature.

However, its reactivity can be understood through qualitative descriptions and by comparing it

to related alkyl halides in Sₙ2 reactions.

Table 1: Physical and Spectroscopic Properties of Iodomethyl Methyl Ether
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Property Value

Molecular Formula C₂H₅IO

Molecular Weight 171.97 g/mol

Boiling Point 39 °C at 20 mmHg

Density 2.03 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.546

¹H NMR (CDCl₃)
δ ~5.4 ppm (s, 2H, -OCH₂I), ~3.5 ppm (s, 3H, -

OCH₃)

¹³C NMR (CDCl₃) δ ~96 ppm (-OCH₂I), ~55 ppm (-OCH₃)

Table 2: Comparative Analysis of Electrophilicity and Sₙ2 Reactivity
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Electrophile Leaving Group
Relative Sₙ2 Rate
(Illustrative)

Key Observations

Iodomethyl methyl

ether
I⁻ Very High

Iodide is an excellent

leaving group, leading

to high reactivity.

Sterically unhindered

primary carbon favors

Sₙ2.

Chloromethyl methyl

ether
Cl⁻ High

Chloride is a good

leaving group, but less

so than iodide.

Generally requires

more forcing

conditions than the

iodo-analogue.

Methyl Iodide I⁻ ~30

Serves as a

benchmark for a

simple, unhindered

primary iodide.

Ethyl Iodide I⁻ ~2

Introduction of a β-

methyl group slightly

decreases the Sₙ2

rate due to increased

steric hindrance.

Isopropyl Iodide I⁻ ~0.02

Significant steric

hindrance at the

secondary carbon

dramatically slows the

Sₙ2 reaction rate.

Relative rates are generalized for typical Sₙ2 reactions and are intended for comparative

purposes.
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Reaction Mechanisms and Pathways
The primary reaction pathway for iodomethyl methyl ether with nucleophiles is the Sₙ2

mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic

carbon from the backside relative to the leaving group, leading to an inversion of

stereochemistry if the carbon were chiral.

Sₙ2 reaction of iodomethyl methyl ether.

Iodomethyl methyl ether reacts with a variety of nucleophiles:

O-Nucleophiles: Alcohols and phenols are readily converted to their corresponding

methoxymethyl (MOM) ethers.[1]

N-Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing

heterocycles, can be N-methoxymethylated.

C-Nucleophiles: Carbanions, such as those derived from malonates or Grignard reagents,

can displace the iodide to form new carbon-carbon bonds.

P-Nucleophiles: Phosphines react to form methoxymethylphosphonium salts.[1]

Experimental Protocols
Caution: Iodomethyl methyl ether is a reactive and potentially carcinogenic compound and

should be handled with appropriate personal protective equipment in a well-ventilated fume

hood.

Synthesis of Iodomethyl Methyl Ether
A reliable method for the synthesis of iodomethyl methyl ether is the reaction of

dimethoxymethane with iodotrimethylsilane.[2][3]
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Reactants

Reaction

Work-up & Purification

Products

Dimethoxymethane

Combine reactants
(under inert atmosphere)

Iodotrimethylsilane

Stir at room temperature
(or gentle heating)

Distillation under
reduced pressure

Iodomethyl methyl ether Trimethylsilyl methyl ether

Click to download full resolution via product page

Synthesis of iodomethyl methyl ether.

Protocol:

Apparatus: A flame-dried, round-bottomed flask equipped with a magnetic stir bar, a reflux

condenser, and a nitrogen inlet.

Procedure:

To a stirred solution of dimethoxymethane (1.0 equivalent) in a suitable anhydrous solvent

(e.g., chloroform or neat), add iodotrimethylsilane (1.0-1.2 equivalents) dropwise at room
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temperature under a nitrogen atmosphere.

The reaction mixture is typically stirred for several hours at room temperature or with

gentle heating until the reaction is complete (monitor by GC or NMR).

The resulting iodomethyl methyl ether can be purified by distillation under reduced

pressure. The product is often used directly in subsequent reactions.

O-Methoxymethylation of an Alcohol (General Protocol)
This protocol is adapted from procedures for chloromethyl methyl ether and should be

optimized for specific substrates, likely requiring milder conditions due to the higher reactivity of

iodomethyl methyl ether.
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Dissolve alcohol and non-nucleophilic base
(e.g., DIPEA) in anhydrous solvent (e.g., DCM).

Cool to 0 °C.

Add iodomethyl methyl ether dropwise.

Allow to warm to room temperature
and stir until completion (monitor by TLC).

Quench with saturated aq. NH₄Cl.

Extract with organic solvent.

Wash organic layer with brine,
dry over Na₂SO₄, and concentrate.

Purify by column chromatography.

Click to download full resolution via product page

O-Methoxymethylation workflow.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b079887?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents:

Alcohol (1.0 equivalent)

Iodomethyl methyl ether (1.2-1.5 equivalents)

Non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) (1.5-2.0 equivalents)

Anhydrous solvent (e.g., dichloromethane, DCM)

Procedure:

Dissolve the alcohol in anhydrous DCM and add DIPEA.

Cool the mixture to 0 °C in an ice bath.

Add iodomethyl methyl ether dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir until completion, monitoring by

Thin Layer Chromatography (TLC).

Quench the reaction by adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Separate the layers and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

N-Methoxymethylation of an Amine (General Protocol)
Protocol:

Reagents:

Amine (1.0 equivalent)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b079887?utm_src=pdf-body
https://www.benchchem.com/product/b079887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Iodomethyl methyl ether (1.1-1.3 equivalents)

Base (e.g., triethylamine or potassium carbonate) (1.5-2.0 equivalents)

Anhydrous aprotic solvent (e.g., acetonitrile or DMF)

Procedure:

Dissolve the amine and the base in the chosen anhydrous solvent.

Add iodomethyl methyl ether to the mixture at room temperature.

Stir the reaction until completion (monitor by TLC or LC-MS). Gentle heating may be

required for less reactive amines.

Upon completion, dilute the reaction mixture with water and extract with a suitable organic

solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate.

Purify the product by column chromatography or distillation.

Conclusion
Iodomethyl methyl ether is a powerful electrophile for the introduction of the methoxymethyl

(MOM) protecting group. Its high reactivity, stemming from the excellent leaving group ability of

iodide and the sterically accessible primary carbon, allows for efficient methoxymethylation of a

wide range of nucleophiles, often under milder conditions than its chloro-analogue. While

quantitative electrophilicity data is sparse, its reactivity profile can be reliably inferred from

fundamental principles of Sₙ2 reactions. The detailed protocols provided herein offer a practical

framework for the synthesis and application of this versatile reagent in complex organic

synthesis, enabling researchers and drug development professionals to effectively utilize its

potent electrophilic nature. As with all highly reactive reagents, appropriate safety precautions

are paramount.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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